3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid
Overview
Description
3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H7Cl2F2O3. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available 3,6-dichloro-2-hydroxybenzoic acid.
Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents under specific conditions.
Acetylation: The resulting intermediate is then subjected to acetylation to introduce the phenylacetic acid moiety.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural features.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its role in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoromethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid can be compared with similar compounds such as:
3,6-Dichloro-2-methoxybenzoic acid: This compound lacks the difluoromethoxy group, which affects its chemical reactivity and applications.
3,6-Dichloro-2-(difluoromethoxy)anisole: This compound has a similar structure but differs in the position of the functional groups, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(11)8(16-9(12)13)4(5)3-7(14)15/h1-2,9H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHMRPBNVFLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)O)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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